molecular formula C20H29NO13 B1352661 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester CAS No. 84380-10-9

4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester

Cat. No. B1352661
CAS RN: 84380-10-9
M. Wt: 491.4 g/mol
InChI Key: CAKDMYCBPKFKCV-DCDDNHAVSA-N
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Description

4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester (TAME) is an acetylated derivative of N-acetylneuraminic acid (Neu5Ac), a naturally occurring sialic acid. Neu5Ac is an important component of the glycoconjugates that are found in the cell membranes of living organisms. TAME is the most widely used and studied acetylated derivative of Neu5Ac, and it has been used in a variety of scientific research applications.

Scientific Research Applications

Facilitating Sialic Acid Chemistry

A study by Kulikova, Shpirt, and Kononov (2006) presented a facile synthesis method for peracetylated N-acetylneuraminic acid glycal, a derivative of 4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester. This compound serves as an important intermediate in sialic acid chemistry due to its role in synthesizing complex glycan structures, highlighting its utility in bioorganic synthesis and the study of glycan-mediated biological processes (Kulikova, Shpirt, & Kononov, 2006).

Advancing Glycosylation Techniques

The work by Asressu and Wang (2017) on the synthesis of 2,7-anhydrosialic acid derivatives from Neu5Ac methyl ester demonstrates another application of derivatives of 4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester in creating potential lead compounds for treating neural disorders. This research contributes to the development of carbohydrate-based drugs, showcasing the compound's significance in medicinal chemistry and drug development (Asressu & Wang, 2017).

Exploring Neuraminidase Substrates

Komba and Machida (2014) synthesized nonreducing disaccharides incorporating 4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester to evaluate their function as neuraminidase substrates. This work is crucial for understanding neuraminidase activity and designing inhibitors, highlighting the compound's importance in antiviral research and the study of viral mechanisms (Komba & Machida, 2014).

Enhancing Glycosylation Selectivity

Research by Ogasahara et al. (2020) utilized 4,7,8,9-tetra-O-acetylneuraminic acid methyl ester derivatives to study the effects of protecting groups on glycosylation selectivity. Their findings provide insights into optimizing glycosylation reactions, crucial for the synthesis of complex glycoconjugates used in therapeutic agents and biological studies (Ogasahara et al., 2020).

Molecular Dynamics and Quantum Mechanical Analysis

Priyadarzini et al. (2012) conducted molecular dynamics simulations and quantum mechanical calculations on α-D-N-acetylneuraminic acid, deriving models that help in understanding the molecular structure and behavior in biological environments. This study underscores the compound's role in molecular recognition processes and drug design, offering a foundation for glycobiologists and biotechnologists in modeling sialylglycans and designing sialic acid analog inhibitors (Priyadarzini, Subashini, Selvin, & Veluraja, 2012).

Future Directions

: Sigma-Aldrich: Methyl 4,7,8,9-tetra-O-acetyl-N-acetylneuraminate : ChemSpider: 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester : TCI Chemicals: N-Acetylneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate

properties

IUPAC Name

methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-hydroxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO13/c1-9(22)21-16-14(31-11(3)24)7-20(28,19(27)29-6)34-18(16)17(33-13(5)26)15(32-12(4)25)8-30-10(2)23/h14-18,28H,7-8H2,1-6H3,(H,21,22)/t14-,15+,16+,17+,18+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKDMYCBPKFKCV-DCDDNHAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456014
Record name Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-D-glycero-beta-D-galacto-non-2-ulopyranosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester

CAS RN

84380-10-9
Record name Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-D-glycero-beta-D-galacto-non-2-ulopyranosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
K Okamoto, T Kondo, T Goto - Tetrahedron letters, 1986 - Elsevier
Glycosylations of 2β-chloro- and 2β-bromo-3β-hydroxy- N -acetylneuraminic acid derivatives with various acceptors such as 6-unprotected glucose, 3-unprotected galactose, and 3′-…
Number of citations: 58 www.sciencedirect.com
K Okamoto, T Kondo, T Goto - Tetrahedron, 1987 - Elsevier
Condensation of the acetyl protected 2-deoxy-2β-halo-3β-hydroxy-N -acetylneuraminic acid methyl ester with various acceptors such as properly protected glucose, galactose, and …
Number of citations: 45 www.sciencedirect.com
TG Warner, JS O'Brien - Biochemistry, 1979 - ACS Publications
Thomas G. Warner* and John S. O’Brien abstract: A procedure for the synthesis of the fluorogenic substrate analogue 2,-(4-methylumbelliferyl)-aD-yV-acetylneuraminic acid for the …
Number of citations: 159 pubs.acs.org
JJ Thomas, EC Folger, DL Nist, BJ Thomas… - Analytical …, 1978 - Elsevier
A fluorogenic substrate of neuraminidase, 4-methylumbelliferone N-acetylneuraminic acid ketoside (MUN), was synthesized. K m values were obtained for Clostridium perfringens …
Number of citations: 32 www.sciencedirect.com
L Ying, J Gervay‐Hague - ChemBioChem, 2005 - Wiley Online Library
Given the eminent threat of a 21st century flu pandemic, the search for novel antiviral compounds is an increasingly important area of research. Recent developments in antiviral …
N Komura, K Kato, T Udagawa, S Asano, HN Tanaka… - Science, 2019 - science.org
Sialic acid is a sugar residue present in many biologically significant glycans of mammals, commonly as a terminal α-glycoside. The chemical structure of sialic acid, which features an …
Number of citations: 76 www.science.org
HJ Lo, L Krasnova, S Dey, T Cheng, H Liu… - Journal of the …, 2019 - ACS Publications
Fluorinated glycosides are known to resist the glycosidase-catalyzed glycosidic bond cleavage; however, the synthesis of such glycans, especially 3-fluoro-sialic acid (3F-Neu5Ac) …
Number of citations: 38 pubs.acs.org
KE Moog, M Barz, M Bartneck… - Angewandte Chemie …, 2017 - Wiley Online Library
Novel polymeric cell adhesion inhibitors were developed in which the selectin tetrasaccharide sialyl‐Lewis X (SLe X ) is multivalently presented on a biocompatible poly(2‐…
Number of citations: 46 onlinelibrary.wiley.com
S Abdullayev, R Roy - Carbohydrate Research, 2022 - Elsevier
The trisaccharide, prop-2-ynyl 5-acetamido-3,5-dideoxy-d-glycero-α-d-galacto-2-nonulopyranosylonic acid-(2 → 3)-β-d-galactopyranosyl-(1 → 4)-2-acetamido-2-deoxy-β-d-…
Number of citations: 1 www.sciencedirect.com
N Hribernik - 2021 - air.unimi.it
Carbohydrates are biomolecules used for presentation of biochemical signals on the cell surface. The interactions between carbohydrates and lectins are involved in numerous …
Number of citations: 2 air.unimi.it

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